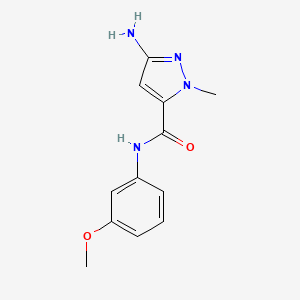
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CEP-33779, and it belongs to the class of pyrazole carboxamides. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the activity of the transcription factor NF-κB. This transcription factor plays a crucial role in the regulation of various genes that promote inflammation, cancer cell growth, and survival. By inhibiting the activity of NF-κB, this compound can reduce inflammation and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide have been extensively studied. This compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to inhibit the activity of various enzymes that are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer effects, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. These include further studies on its mechanism of action, optimization of its dosage and administration route, and evaluation of its potential applications in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxychalcone. This intermediate is then reacted with hydrazine hydrate to form 3-amino-1-methyl-1H-pyrazole-5-carboxamide. The final step involves the reaction of this intermediate with 3-methoxybenzoyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, it has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various genes that promote cancer cell growth and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(7-11(13)15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGUAZFDOFUZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

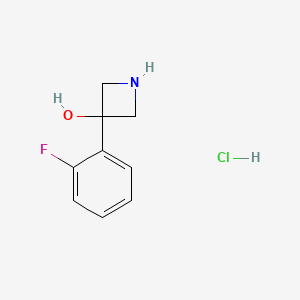
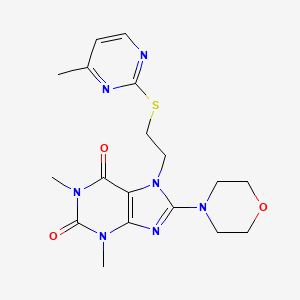
![N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2586674.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2586677.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2586678.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2586680.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2586681.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)
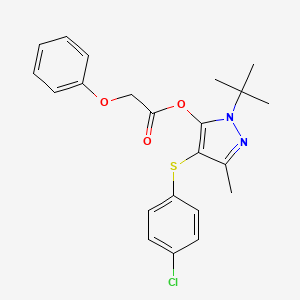
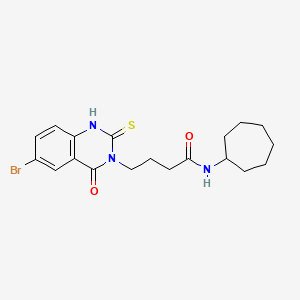
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2586691.png)